molecular formula C19H26N2O5 B1679180 Prolylleucine CAS No. 61596-47-2

Prolylleucine

Cat. No. B1679180
CAS RN: 61596-47-2
M. Wt: 362.4 g/mol
InChI Key: YCYXUKRYYSXSLJ-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prolylleucine is a dipeptide containing branched-chain amino acids . It can affect the circadian rhythms and behavior of animals . Its IUPAC name is (2R)-2-[( {(2S)-1-[(benzyloxy)carbonyl]-2-pyrrolidinyl}carbonyl)amino]-4-methylpentanoic acid .


Molecular Structure Analysis

The molecular formula of Prolylleucine is C19H26N2O5 . Its molecular weight is 362.43 . The ChemSpider ID is 49732033 .


Physical And Chemical Properties Analysis

Prolylleucine has a molecular weight of 362.43 . It’s stored at temperatures between -80 and -20 degrees Celsius .

Relevant Papers One relevant paper is "Early leucine programming on protein utilization and mTOR signaling by DNA methylation in zebrafish (Danio rerio)" . This paper discusses how early leucine programming could improve protein synthesis and growth, which might be attributed to the methylation of genes in the mTOR pathway and the expression of genes involved in protein synthesis and glycolipid metabolism in zebrafish .

properties

IUPAC Name

(2R)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYXUKRYYSXSLJ-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977186
Record name N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prolylleucine

CAS RN

61596-47-2
Record name Prolylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prolylleucine
Reactant of Route 2
Reactant of Route 2
Prolylleucine
Reactant of Route 3
Reactant of Route 3
Prolylleucine
Reactant of Route 4
Reactant of Route 4
Prolylleucine
Reactant of Route 5
Reactant of Route 5
Prolylleucine
Reactant of Route 6
Reactant of Route 6
Prolylleucine

Citations

For This Compound
120
Citations
H Sugino, I Tanaka, T Ashida - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
The molecular structures of N-(benzyloxycarbonyl)prolylleucine ethyl ester and N-(t-butoxycarbonyl)prolylleucine benzyl ester, were determined by the X-ray method. The former …
Number of citations: 13 www.journal.csj.jp
W Meijer, JD Marugg, J Hugenholtz - Applied and environmental …, 1996 - Am Soc Microbiol
… Previously, we had demonstrated that the addition of leucylproline or prolylleucine to a growth medium negatively affected the expression level of the prtP gene (19). In the present work, …
Number of citations: 72 journals.asm.org
JD Marugg, W Meijer, R van Kranenburg… - Journal of …, 1995 - Am Soc Microbiol
… The addition of specific dipeptides, such as leucylproline and prolylleucine, to the growth medium negatively affected the expression of the prtP-gusA fusions. The repression by …
Number of citations: 96 journals.asm.org
A Wang, X Chen, S Wu, W Jia, J Jiao… - Journal of Agricultural …, 2021 - ACS Publications
Acrylamide has been reported as an important dietary risk factor from carbohydrate-rich processing food. However, systemic biological effects on the serum metabolomics induced by …
Number of citations: 7 pubs.acs.org
E Guédon, P Renault, SD Ehrlich… - Journal of …, 2001 - Am Soc Microbiol
… Moreover, the transcription ofprtP1, prtP3, pepC, pepN, and the opp-pepO1operon is repressed two- to eight-fold by the dipeptides leucylproline and prolylleucine. The transcription of …
Number of citations: 159 journals.asm.org
A Windarsih, FDO Riswanto, NKA Bakar, ND Yuliana… - Molecules, 2022 - mdpi.com
… Metabolites of 1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine, acetyl-l-carnitine, dl-carnitine, anserine, hypoxanthine, linoleic acid, and prolylleucine had important roles for …
Number of citations: 9 www.mdpi.com
EM Hebert, G Mamone, G Picariello… - Applied and …, 2008 - Am Soc Microbiol
The cell envelope-associated proteinases (CEPs) of the lactobacilli have key roles in bacterial nutrition and contribute to the development of the organoleptic properties of fermented …
Number of citations: 100 journals.asm.org
E Guédon, C Martin, FX Gobert, SD Ehrlich, P Renault… - Le Lait, 2001 - lait.dairy-journal.org
… Le dipeptide prolylleucine pourrait aussi réprimer l’activité de PepN et PepX [10]. Dans ce contexte nous avons caractérisé la régulation de l’expression de la plupart des gènes du …
Number of citations: 4 lait.dairy-journal.org
O Muktaridha, M Adlim, S Suhendrayatna… - Chemical Data …, 2023 - Elsevier
This study aims to analyze the chemical composition of natural rubber wastewater (bad odor) before and after photocatalytic degradation, in a newly designed loop reactor, which has …
Number of citations: 0 www.sciencedirect.com
F Mulholland - Microbiology and biochemistry of cheese and …, 1997 - Springer
… Using reporter genes to monitor for proteinase production, the addition specific dipeptides, leucylproline and prolylleucine were shown to repress the expression of the prtP and prtM …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.